molecular formula C25H22N2O5S B2981557 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866866-99-1

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2981557
CAS RN: 866866-99-1
M. Wt: 462.52
InChI Key: GLYMXZNDZMHAEQ-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, also known as BSAOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of compounds related to 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, revealing its potential in nonlinear optical properties and as a precursor for further chemical modifications. For example, the synthesis and nonlinear optical properties of related compounds have been explored, highlighting their potential in optical limiting applications due to their ability to absorb laser pulses efficiently (Ruanwas et al., 2010). This suggests that derivatives of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide could be valuable in the development of materials for optical devices.

Antimicrobial and Antitumor Activities

Further research has investigated the compound's derivatives for their biological activities, including antimicrobial and antitumor effects. A notable study synthesized quinazolinone derivatives with a benzenesulfonamide moiety, demonstrating their potential as NQO1 inducers and antioxidant agents. This research highlighted one derivative's ability to reduce the damaging effects of gamma radiation, suggesting radiomodulatory properties and potential as an antioxidant agent (Soliman et al., 2020). Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which showed broad-spectrum antitumor activity, indicating the therapeutic potential of such compounds (Al-Suwaidan et al., 2016).

Optical and Structural Analysis

Additionally, structural analysis and characterization of related compounds have provided insights into their molecular arrangements and potential applications. For example, the one-step synthesis, characterization, and X-ray analysis of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones offer valuable information for designing molecules with specific optical and structural properties (Lu & He, 2012).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-19-14-12-18(13-15-19)26-24(28)17-27-16-23(25(29)21-10-6-7-11-22(21)27)33(30,31)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMXZNDZMHAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

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